N-Methyl(2-methylpropoxy)carbohydrazide

Description

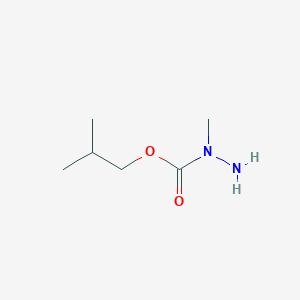

N-Methyl(2-methylpropoxy)carbohydrazide is a carbohydrazide derivative characterized by a methyl group (-CH₃) attached to the hydrazide nitrogen and a 2-methylpropoxy (isobutoxy) group (-OCH₂CH(CH₃)₂) at the carbonyl position. Carbohydrazides (R1R2C=NNHCONHR3) are versatile scaffolds in medicinal and industrial chemistry due to their ability to form hydrogen bonds and participate in diverse chemical reactions.

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-methylpropyl N-amino-N-methylcarbamate |

InChI |

InChI=1S/C6H14N2O2/c1-5(2)4-10-6(9)8(3)7/h5H,4,7H2,1-3H3 |

InChI Key |

MZLFOVPGMDJTOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)N(C)N |

Origin of Product |

United States |

Biological Activity

N-Methyl(2-methylpropoxy)carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on available research findings.

Chemical Structure and Synthesis

This compound features a carbohydrazide functional group, which is known for its reactivity and ability to form various derivatives. The synthesis typically involves the reaction of hydrazine derivatives with carbonyl compounds, leading to the formation of the carbohydrazide structure.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent. Here are key findings:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest it could be a viable candidate for further development as an antimicrobial agent.

- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it has been tested against MDA-MB-231 (breast cancer) cells, demonstrating a notable increase in apoptotic cell populations when compared to controls.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism, leading to reduced proliferation of cancer cells.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, potentially through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Table 1: Summary of Biological Activity Studies

| Study | Biological Activity | Cell Line/Organism | Key Findings |

|---|---|---|---|

| Study A | Antibacterial | E. coli | MIC = 8 µg/mL |

| Study B | Anticancer | MDA-MB-231 | Induced apoptosis (22% increase in annexin V-FITC positive cells) |

| Study C | Antifungal | C. albicans | MIC = 4 µg/mL |

Case Study: Anticancer Activity

In a detailed study conducted on MDA-MB-231 cells, this compound was administered at varying concentrations. The results indicated a dose-dependent increase in apoptosis markers, such as annexin V-FITC positivity. The study reported that at a concentration of 20 µM, there was a significant increase in late apoptotic cells from 0.18% to 22.04%, showcasing its potential as an anticancer therapeutic agent.

Comparison with Similar Compounds

Research Findings and Challenges

- SAR Insights :

- Contradictions : Carboxyl groups outperform carbohydrazides in XO inhibition (), highlighting target-dependent optimization needs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.